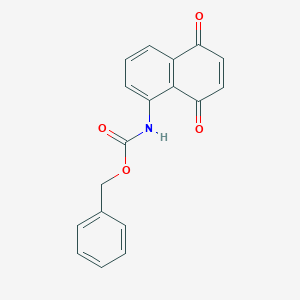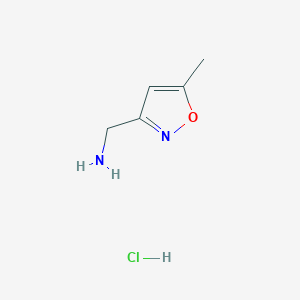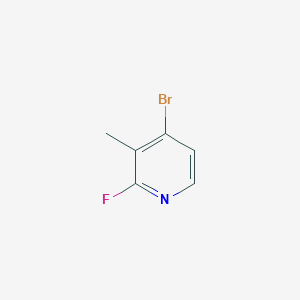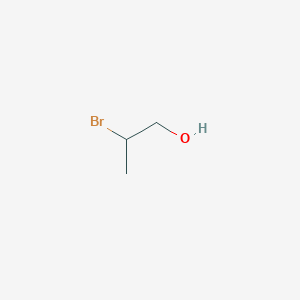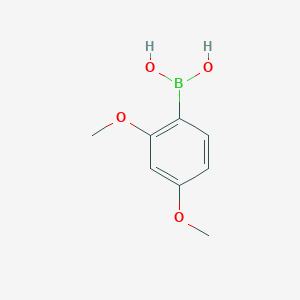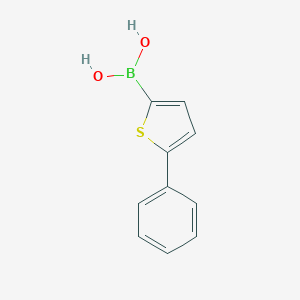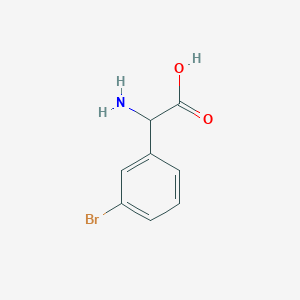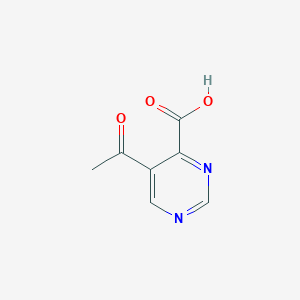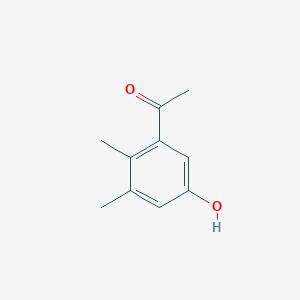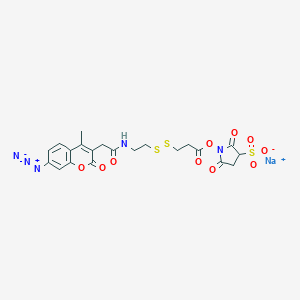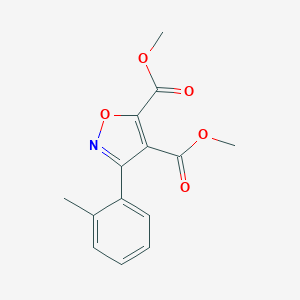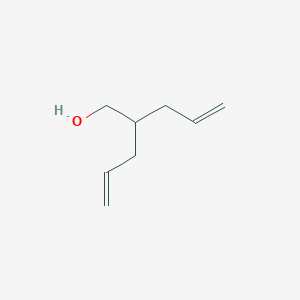
4-Hydroxymethyl-1,6-heptadiene
Descripción general
Descripción
4-Hydroxymethyl-1,6-heptadiene, also known as HMD, is a chemical compound that has been studied extensively in scientific research. It is a versatile molecule that has been used in various applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-Hydroxymethyl-1,6-heptadiene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 4-Hydroxymethyl-1,6-heptadiene has been shown to undergo reactions such as oxidation, reduction, and addition reactions.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxymethyl-1,6-heptadiene has been shown to have biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 4-Hydroxymethyl-1,6-heptadiene has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxymethyl-1,6-heptadiene has several advantages for lab experiments, including its versatility as a building block for the synthesis of other compounds, its ability to undergo various chemical reactions, and its potential as a tool for studying biochemical and physiological processes. However, 4-Hydroxymethyl-1,6-heptadiene also has limitations, including its potential toxicity and the need for precautions when handling it in the lab.
Direcciones Futuras
There are several future directions for research on 4-Hydroxymethyl-1,6-heptadiene, including exploring its potential as a tool for studying the mechanisms of apoptosis in cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its potential as a building block for the synthesis of new compounds with therapeutic properties.
Conclusion:
In conclusion, 4-Hydroxymethyl-1,6-heptadiene is a versatile molecule that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-Hydroxymethyl-1,6-heptadiene has the potential to be a valuable tool for studying biochemical and physiological processes and for the synthesis of new compounds with therapeutic properties.
Aplicaciones Científicas De Investigación
4-Hydroxymethyl-1,6-heptadiene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. 4-Hydroxymethyl-1,6-heptadiene has been used in the synthesis of compounds such as 4-hydroxy-2,6,6-trimethyl-cyclohex-2-enone, which has been shown to have antibacterial and antifungal properties. 4-Hydroxymethyl-1,6-heptadiene has also been used in the synthesis of compounds such as 1,6-heptadiene-4-carboxylic acid, which has been shown to have anti-inflammatory properties.
Propiedades
Número CAS |
132868-28-1 |
|---|---|
Nombre del producto |
4-Hydroxymethyl-1,6-heptadiene |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
2-prop-2-enylpent-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |
Clave InChI |
AQOUFMTUMHUYBG-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)CO |
SMILES canónico |
C=CCC(CC=C)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

